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Compound of Interest

Compound Name: 4-Iodoquinoline

Cat. No.: B101417 Get Quote

An In-depth Exploration of a Key Synthetic Building Block: From Fundamental Properties to

Applications in Medicinal Chemistry

Introduction
4-Iodoquinoline stands as a pivotal heterocyclic compound, distinguished by a quinoline core

functionalized with an iodine atom at the C4 position. This seemingly simple structural

modification imparts a unique reactivity profile, establishing it as a versatile and highly sought-

after building block in the realms of organic synthesis, medicinal chemistry, and materials

science. Its significance lies in the strategic placement of the iodine atom, a facile leaving

group and a handle for introducing molecular complexity through various cross-coupling

reactions. This guide provides a comprehensive technical overview of 4-Iodoquinoline,

designed for researchers, scientists, and professionals in drug development. We will delve into

its fundamental physicochemical properties, explore detailed synthetic methodologies, and

illuminate its diverse applications, with a particular focus on its role in the synthesis of bioactive

molecules.

Core Properties of 4-Iodoquinoline
A thorough understanding of the physicochemical properties of 4-Iodoquinoline is essential for

its effective handling, application in synthesis, and for the interpretation of experimental

outcomes.
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Property Value Source(s)

CAS Number 16560-43-3 [1]

Molecular Formula C₉H₆IN [1]

Molecular Weight 255.06 g/mol [1]

Appearance Pale yellow to brown solid [1]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol and dichloromethane.

[1]

Crystal Structure

Nearly planar molecules

packed in inclined stacks.

Short intermolecular N---I

contacts have been observed.

[2]

Synthesis of 4-Iodoquinoline: A Methodological
Overview
The synthesis of 4-Iodoquinoline can be approached through several strategic pathways,

often involving the initial construction of a quinoline core followed by iodination, or by utilizing

iodo-substituted precursors. A prevalent and effective method involves the synthesis of a 4-

hydroxyquinoline intermediate, which is subsequently converted to the target 4-iodoquinoline.

Synthesis via 4-Hydroxyquinoline Intermediate
This two-step approach is a robust method for accessing 4-iodoquinolines. The general

strategy involves the cyclization of an aniline derivative to form the 4-hydroxyquinoline scaffold,

followed by a halogenation step to introduce the iodine atom.

Step 1: Synthesis of 4-Hydroxyquinoline

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-

hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate[3].

Experimental Protocol: Synthesis of 4-Hydroxyquinoline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline

(1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

Initial Condensation: Heat the mixture at 100-110 °C for 1-2 hours. Ethanol is evolved during

this step.

Cyclization: Increase the temperature to 240-250 °C and maintain for 20-30 minutes. The

reaction mixture will solidify upon cooling.

Work-up: Treat the cooled reaction mass with 10% aqueous sodium hydroxide to dissolve

the product. Filter to remove any insoluble impurities.

Precipitation: Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the 4-

hydroxyquinoline.

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol or a

suitable solvent to yield pure 4-hydroxyquinoline.

Step 2: Iodination of 4-Hydroxyquinoline

The conversion of 4-hydroxyquinoline to 4-iodoquinoline can be achieved using various

iodinating agents. A common approach involves the conversion of the hydroxyl group to a

better leaving group (e.g., a tosylate or phosphate ester) followed by nucleophilic substitution

with an iodide source, or more directly using reagents like phosphorus oxyiodide or a

combination of phosphorus oxychloride and a source of iodide. An alternative effective method

involves the use of iodine in the presence of a suitable catalyst or activating agent[1].

Experimental Protocol: Iodination of 4-Hydroxyquinoline

Reaction Setup: To a solution of 4-hydroxyquinoline (1.0 eq) in a suitable solvent such as

acetonitrile or N,N-dimethylformamide (DMF), add an iodinating reagent. A combination of N-

iodosuccinimide (NIS) or molecular iodine (I₂) with a phosphine reagent like

triphenylphosphine can be effective.

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

(e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
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Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any

excess iodine. Extract the product with an organic solvent such as ethyl acetate or

dichloromethane.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to afford 4-Iodoquinoline.

Step 1: 4-Hydroxyquinoline Synthesis

Step 2: Iodination
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Caption: Synthetic pathway to 4-Iodoquinoline via a 4-hydroxyquinoline intermediate.

Chemical Reactivity and Applications in Drug
Development
The C-I bond in 4-Iodoquinoline is the focal point of its reactivity, making it an excellent

substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is

the cornerstone of its utility as a building block in the synthesis of complex molecules,

particularly in the field of drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions
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4-Iodoquinoline is a highly effective coupling partner in numerous palladium-catalyzed

reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination

reactions. The high reactivity of the C-I bond often allows for milder reaction conditions

compared to its bromo- or chloro-analogues, leading to better functional group tolerance and

higher yields.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds. 4-
Iodoquinoline readily couples with a wide range of boronic acids and their derivatives to

introduce aryl, heteroaryl, or alkyl substituents at the 4-position of the quinoline ring. This is

particularly valuable in generating libraries of compounds for structure-activity relationship

(SAR) studies in drug discovery programs.
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Caption: General scheme of the Suzuki-Miyaura coupling with 4-Iodoquinoline.

Applications in Bioactive Molecule Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous

natural products and synthetic drugs with a wide range of biological activities, including

antimalarial, anticancer, antibacterial, and antiviral properties[3]. 4-Iodoquinoline serves as a

key intermediate in the synthesis of many of these bioactive compounds.

Antimalarial Agents: The 4-aminoquinoline scaffold is the backbone of several important

antimalarial drugs, such as chloroquine and amodiaquine[4]. 4-Iodoquinoline can be a

precursor to these and novel 4-aminoquinoline derivatives through nucleophilic aromatic

substitution or Buchwald-Hartwig amination, allowing for the introduction of various amine

side chains to modulate activity and overcome drug resistance.
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Anticancer Agents: A number of quinoline derivatives have been investigated as potent

anticancer agents, often acting as kinase inhibitors[4]. The ability to readily functionalize the

4-position of the quinoline ring using 4-Iodoquinoline as a starting material is crucial for the

synthesis of targeted therapies. For instance, derivatives of 4-anilinoquinazolines, which

share structural similarities with functionalized quinolines, are known epidermal growth factor

receptor (EGFR) inhibitors[5].

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-
Iodoquinoline. It is advisable to consult the Safety Data Sheet (SDS) before use.

Hazards: 4-Iodoquinoline may cause skin, eye, and respiratory irritation.

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from light and

incompatible materials.

Conclusion
4-Iodoquinoline is a fundamentally important and versatile building block in modern organic

synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and, most

notably, its predictable and efficient reactivity in cross-coupling reactions have solidified its

position as a valuable tool for researchers in both academic and industrial settings. For

scientists and professionals engaged in drug development, 4-Iodoquinoline offers a reliable

and strategic entry point for the synthesis of novel quinoline-based compounds with the

potential to address a wide range of therapeutic challenges. The continued exploration of its

reactivity and application will undoubtedly lead to the discovery of new and important bioactive

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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